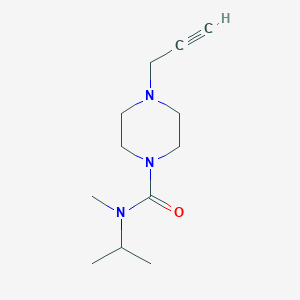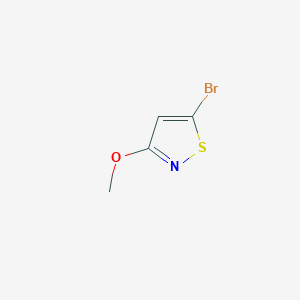![molecular formula C15H11N3O4 B2781612 2-Hydroxy-5-[(4-oxo-3,4-dihydroquinazolin-2-yl)amino]benzoic acid CAS No. 1417635-92-7](/img/structure/B2781612.png)
2-Hydroxy-5-[(4-oxo-3,4-dihydroquinazolin-2-yl)amino]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Hydroxy-5-[(4-oxo-3,4-dihydroquinazolin-2-yl)amino]benzoic acid” is a chemical compound with the molecular weight of 282.26 . It is also known as “2-(3-hydroxy-4-oxo-3,4-dihydroquinazolin-2-yl)benzoic acid” and has a CAS Number of 37833-80-0 .
Synthesis Analysis
The synthesis of quinazolinone derivatives, which includes “2-Hydroxy-5-[(4-oxo-3,4-dihydroquinazolin-2-yl)amino]benzoic acid”, often involves the reaction of anthranilic acid with excess formamide at 120°C in an open air . This is also known as the Niementowski reaction .Molecular Structure Analysis
The InChI code for this compound is 1S/C15H10N2O4/c18-14-11-7-3-4-8-12 (11)16-13 (17 (14)21)9-5-1-2-6-10 (9)15 (19)20/h1-8,21H, (H,19,20) . This code provides a unique representation of the compound’s molecular structure.The compound’s IR spectrum exhibits absorption bands at 3447 (br, O-H, N-H), 1734, 1654 (C=O), 1607, 1576, 1554, and 1253 (-N-C=S) .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Research has extensively explored the synthesis and structural characterization of quinazolinone derivatives, including compounds similar to 2-Hydroxy-5-[(4-oxo-3,4-dihydroquinazolin-2-yl)amino]benzoic acid. Studies involve:
- Efficient synthesis methods from various starting materials, highlighting the versatility and reactivity of these compounds in chemical synthesis (Halim & Ibrahim, 2017).
- Density Functional Theory (DFT) calculations to investigate the equilibrium geometry, electronic structure, and nonlinear optical (NLO) properties of newly synthesized compounds, providing insights into their electronic and molecular properties (Süsse & Johne, 1985).
Biological Activities
Quinazolinone derivatives have shown a wide range of potential biological activities, including:
- Antimicrobial properties against various pathogens, suggesting their potential as novel antimicrobial agents (Kapoor, Nabi, Gupta, & Gupta, 2017).
- Antiviral and cytotoxic activities, with some compounds displaying distinct activity against viruses, pointing to their possible use in antiviral therapies (Selvam, Murugesh, Chandramohan, Pannecouque, & De Clercq, 2010).
Applications in Material Science
Beyond biological applications, research on quinazolinone derivatives also extends into material science, such as:
- The development of new corrosion inhibitors for mild steel, showcasing the practical applications of these compounds in industrial settings (Rbaa, Abousalem, Galai, Lgaz, Lakhrissi, Warad, & Zarrouk, 2020).
Safety and Hazards
Zukünftige Richtungen
Quinazolinone derivatives, including “2-Hydroxy-5-[(4-oxo-3,4-dihydroquinazolin-2-yl)amino]benzoic acid”, have received significant attention due to their diverse biopharmaceutical activities . This suggests that there may be future research directions exploring the synthesis of novel quinazolinone derivatives and investigating their biological activities.
Eigenschaften
IUPAC Name |
2-hydroxy-5-[(4-oxo-3H-quinazolin-2-yl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O4/c19-12-6-5-8(7-10(12)14(21)22)16-15-17-11-4-2-1-3-9(11)13(20)18-15/h1-7,19H,(H,21,22)(H2,16,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQTLTWCFPIJXSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)NC3=CC(=C(C=C3)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-amino-2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetate hydrochloride](/img/structure/B2781529.png)

![N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2781534.png)


![1-(4-Chlorophenyl)-3-[3-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethoxy)phenyl]-2-propen-1-one](/img/structure/B2781537.png)

![3-(3-methoxyphenyl)-1-methyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2781539.png)


![6-(4-Chlorophenyl)-2-[1-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]azetidin-3-yl]pyridazin-3-one](/img/structure/B2781549.png)
![5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2781550.png)

